2-(Pent-4-EN-1-YL)cyclopentan-1-OL

Catalog No.
S15877920
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pent-4-EN-1-YL)cyclopentan-1-OL

Product Name

2-(Pent-4-EN-1-YL)cyclopentan-1-OL

IUPAC Name

2-pent-4-enylcyclopentan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h2,9-11H,1,3-8H2

InChI Key

DAVYAFRKGXDPCW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCCC1O

2-(Pent-4-EN-1-YL)cyclopentan-1-OL is a complex organic compound characterized by a cyclopentanol core with a pent-4-en-1-yl substituent. Its molecular formula is C_{10}H_{16}O, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The compound features a double bond in the pentenyl group, which contributes to its reactivity and potential biological activity. The hydroxyl group (–OH) attached to the cyclopentane ring enhances its solubility in polar solvents and allows for various chemical transformations.

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain using agents such as palladium on carbon or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often utilizing reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions include:

  • Oxidation: 2-(Pent-4-EN-1-YL)cyclopentanone
  • Reduction: 2-(Pentyl)cyclopentan-1-OL
  • Substitution: 2-(Pent-4-EN-1-YL)cyclopentyl halides.

Research indicates that 2-(Pent-4-EN-1-YL)cyclopentan-1-OL exhibits potential biological activity, particularly in the realm of medicinal chemistry. Its interactions with enzymes and receptors may influence various biochemical pathways. The hydroxyl group is crucial for forming hydrogen bonds with biological targets, while the pentenyl moiety may interact with hydrophobic regions of proteins, affecting their conformation and function.

The synthesis of 2-(Pent-4-EN-1-YL)cyclopentan-1-OL can be achieved through several methods:

  • Grignard Reaction: One common approach involves reacting cyclopentanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with lithium aluminum hydride. This method typically requires anhydrous solvents and an inert atmosphere to avoid side reactions.
  • Nucleophilic Substitution: Another method involves introducing the pentenyl chain via nucleophilic substitution reactions on suitable precursors .
  • Industrial Production: For industrial applications, continuous flow reactors and optimized reaction conditions are used to enhance yield and efficiency. Purification techniques such as distillation and chromatography are employed to isolate high-purity products.

2-(Pent-4-EN-1-YL)cyclopentan-1-OL has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Investigated for its therapeutic properties and potential as a precursor for drug development.
  • Flavor and Fragrance Industry: Utilized in the production of fragrances and flavors due to its unique structural characteristics.

Studies on the interactions of 2-(Pent-4-EN-1-YL)cyclopentan-1-OL indicate that it may modulate various biochemical pathways through specific molecular targets. The compound's mechanism of action involves hydrogen bonding from the hydroxyl group and hydrophobic interactions from the pentenyl group, influencing enzyme activity and receptor function .

Several compounds share structural similarities with 2-(Pent-4-EN-1-YL)cyclopentan-1-OL. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
2-(Prop-2-enyl)cyclopentan-1-olCyclopentanolContains an alkene instead of an alkyne chain
3-MethylcyclopentanolCyclopentanolLacks alkyne functionality; simpler structure
2-(Butynyl)cyclopentanoneCyclopentanoneContains a ketone group; different functional properties
2-(Pentynyl)cyclopentanoneCyclopentanoneSimilar alkyne chain but lacks methyl substitution

The primary distinction of 2-(Pent-4-EN-1-YL)cyclopentan-1-OL lies in its combination of a hydroxyl group and a unique pentenyl substituent, which may influence its reactivity and biological properties compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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